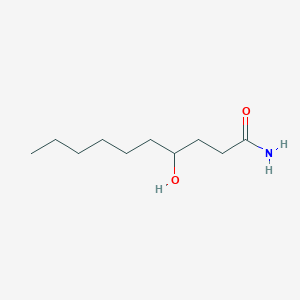
4-Hydroxydecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxydecanamide is an organic compound with the molecular formula C10H21NO2 It belongs to the class of hydroxylated amides and is characterized by the presence of a hydroxyl group (-OH) attached to the decanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxydecanamide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine under controlled conditions to form the hydroxamic acid, which is then converted to this compound through further reactions . Another method includes the use of lipase-catalyzed transesterification of racemic N-benzyl-4-hydroxyalkanamides with vinyl acetate, followed by separation and purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxydecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decylamine.
Substitution: Formation of alkyl or acyl derivatives of this compound.
Applications De Recherche Scientifique
4-Hydroxydecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Hydroxydecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxydecanamide: Similar structure but with a different functional group arrangement.
Decanamide: Lacks the hydroxyl group, leading to different chemical properties.
4-Hydroxycinnamamide: Contains a similar hydroxyl group but with a different carbon chain structure .
Uniqueness
4-Hydroxydecanamide is unique due to the presence of both the hydroxyl and amide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
57753-53-4 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
4-hydroxydecanamide |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-9(12)7-8-10(11)13/h9,12H,2-8H2,1H3,(H2,11,13) |
Clé InChI |
LUUUMFGMSWWSPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
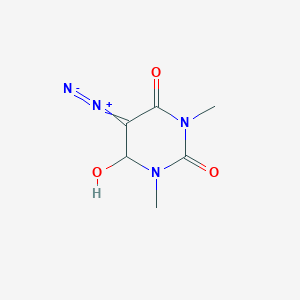
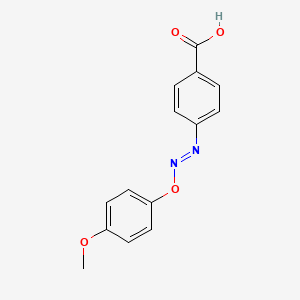
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
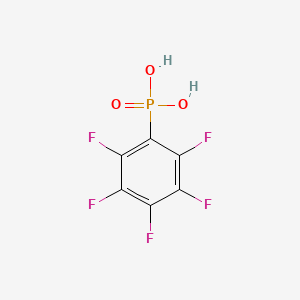

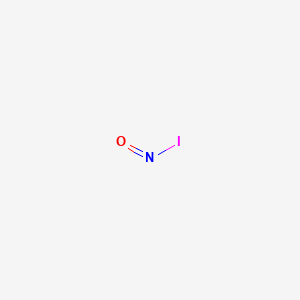
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)

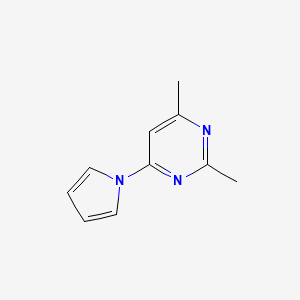
silane](/img/structure/B14621063.png)
